3-Bromo-1,6-naphthyridine
Overview
Description
3-Bromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties The compound this compound is characterized by a bromine atom attached to the third position of the 1,6-naphthyridine ring system
Mechanism of Action
Target of Action
3-Bromo-1,6-naphthyridine is a pharmacologically active compound with a variety of applications . It has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . The primary targets of this compound are therefore the c-Met kinases, which play a crucial role in the proliferation, survival, and metastasis of cancer cells .
Mode of Action
The compound interacts with its targets, the c-Met kinases, by binding to them and inhibiting their activity . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cancer cell proliferation, survival, and metastasis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving c-Met kinases . These kinases are part of signaling pathways that regulate cellular processes such as cell growth and differentiation, cell migration, and cell survival . By inhibiting the activity of these kinases, this compound disrupts these pathways, leading to the inhibition of cancer cell proliferation, survival, and metastasis .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of c-Met kinase activity, disruption of signaling pathways involving these kinases, and inhibition of cancer cell proliferation, survival, and metastasis .
Biochemical Analysis
Biochemical Properties
3-Bromo-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of topoisomerase I, an enzyme critical for DNA replication and transcription . Additionally, this compound interacts with kinases such as mTOR and p38 MAPK, which are involved in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and inhibition of cell proliferation . These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of topoisomerase I, preventing the enzyme from re-ligating the DNA strands, which leads to DNA damage and cell death . Additionally, this compound inhibits the activity of kinases by binding to their ATP-binding sites, thereby blocking their catalytic activity . These molecular interactions are critical for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma can influence its distribution and accumulation in different tissues . These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding these localization mechanisms is vital for elucidating the compound’s mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a scalable and safe method that ensures high yield and purity. The process often includes the preparation of a key enamine intermediate, which undergoes cyclization with primary amines to afford various N-alkyl-1,6-naphthyridones .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,6-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents such as toluene or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-amino-1,6-naphthyridine or 3-thio-1,6-naphthyridine can be obtained.
Coupling Products: Aryl or vinyl-substituted naphthyridines are typical products of coupling reactions
Scientific Research Applications
3-Bromo-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has shown its potential in anticancer, anti-HIV, and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct reactivity and biological activity.
1,8-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 3-Bromo-1,6-naphthyridine stands out due to its specific bromine substitution, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
3-bromo-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSZLHTTXPEKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617821 | |
Record name | 3-Bromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-73-0 | |
Record name | 3-Bromo-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17965-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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